molecular formula C11H9ClF4O B14060319 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14060319
M. Wt: 268.63 g/mol
InChI Key: YDWLDKRUWPGOPM-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-(2,3-Difluorophenyl)-2-chloropropan-1-one: Lacks the additional difluoromethyl groups.

    1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of difluoromethyl groups, which can influence its chemical reactivity and properties. These groups may enhance the compound’s stability, lipophilicity, and potential interactions with biological targets.

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c1-5(12)9(17)6-3-2-4-7(10(13)14)8(6)11(15)16/h2-5,10-11H,1H3

InChI Key

YDWLDKRUWPGOPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1C(F)F)C(F)F)Cl

Origin of Product

United States

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